![molecular formula C23H13Cl2N3S B2836813 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile CAS No. 320418-49-3](/img/structure/B2836813.png)
4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C23H13Cl2N3S and its molecular weight is 434.34. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic Investigation and Molecular Docking Study
A comprehensive study was conducted on a chemotherapeutic agent structurally related to 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile, using FT-IR and FT-Raman spectroscopy. This research investigated the vibrational spectral analysis, equilibrium geometry, and various molecular properties such as HOMO-LUMO, NBO analysis, and molecular electrostatic potential. Molecular docking suggested potential inhibitory activity against specific proteins, indicating its promise as an anti-diabetic compound (Alzoman et al., 2015).
Synthesis and Crystal Structure
Another study focused on the synthesis and crystal structure of novel derivatives closely related to the target compound. It explored their cytotoxic activities against various human cell lines, shedding light on the structural features that contribute to their biological activities. This investigation provides essential insights into the design of new therapeutics (Stolarczyk et al., 2018).
Potential as Dihydrofolate Reductase Inhibitors
Research on dihydropyrimidine-5-carbonitrile derivatives has shown their potential as dihydrofolate reductase inhibitors, a key target in cancer therapy. Structural characterization and molecular docking studies have highlighted their inhibitory capacity, pointing towards their utility in designing cancer therapeutics (Al-Wahaibi et al., 2021).
Ultrasound-Promoted Synthesis and Anticancer Activity
An environmentally friendly synthesis of derivatives, including the target compound, demonstrated significant in-vitro anticancer activities. This research not only highlighted the compound's therapeutic potential but also introduced an efficient synthesis method that could be beneficial for rapid prototyping of anticancer agents (Tiwari et al., 2016).
Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, synthesized through a one-pot reaction, revealed their promising antibacterial activity. This study highlights the potential application of these compounds in combating bacterial infections, showcasing the versatility of pyrimidine derivatives in therapeutic development (Rostamizadeh et al., 2013).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-6-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3S/c24-17-8-6-15(7-9-17)21-20(14-26)23(29-19-12-10-18(25)11-13-19)28-22(27-21)16-4-2-1-3-5-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTAVBOROCKGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)SC3=CC=C(C=C3)Cl)C#N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

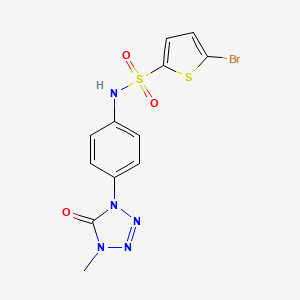
![Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2836732.png)
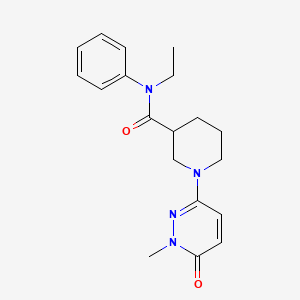
![N-(4-chloro-2-fluorophenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2836734.png)


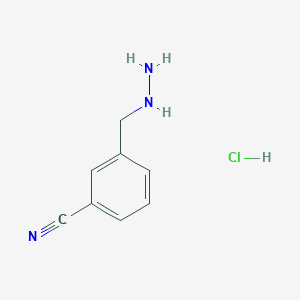
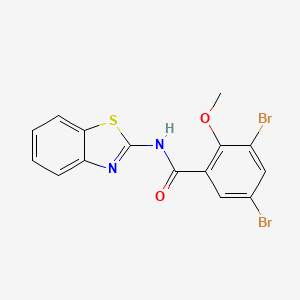
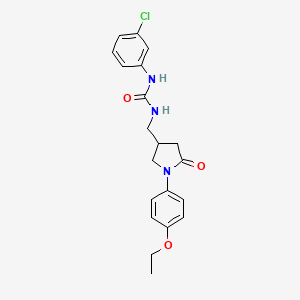
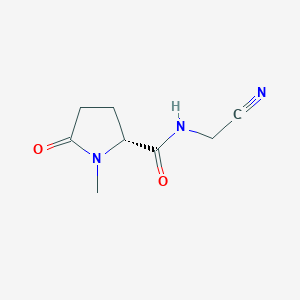
![7-(3-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2836748.png)

![N-[(3-brosyloxazolidin-2-yl)methyl]-N''-piperonyl-oxamide](/img/structure/B2836752.png)